molecular formula C24H22N2O3 B2397635 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922060-92-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide

Cat. No.: B2397635
CAS No.: 922060-92-2
M. Wt: 386.451
InChI Key: SUOMOXOOXJLMTN-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes an oxazepine ring fused with a dibenzofuran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dibenzofuran derivative under acidic or basic conditions.

    Introduction of the Phenylpropanamide Moiety: This step involves the coupling of the oxazepine intermediate with a phenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of oxazepine derivatives with various biological macromolecules.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepine ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
  • N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide stands out due to its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-8-11-22-20(14-16)26(2)24(28)19-15-18(10-12-21(19)29-22)25-23(27)13-9-17-6-4-3-5-7-17/h3-8,10-12,14-15H,9,13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOMOXOOXJLMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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